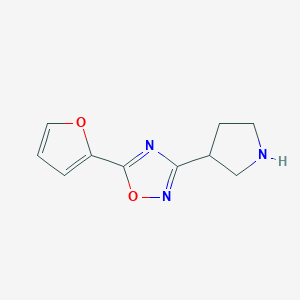

5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(furan-2-yl)-3-pyrrolidin-3-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-8(14-5-1)10-12-9(13-15-10)7-3-4-11-6-7/h1-2,5,7,11H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISMRBLSUHLBDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NOC(=N2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- Furan-2-carboxylic acid or its derivatives : serves as the source for the 5-(furan-2-yl) substituent.

- 3-Pyrrolidinyl amidoxime or 3-pyrrolidinyl-substituted amidoxime derivatives : provides the 3-(pyrrolidin-3-yl) substituent.

Synthetic Route Outline

Synthesis of Amidoxime Intermediate : The pyrrolidin-3-yl amidoxime is prepared by reacting the corresponding nitrile with hydroxylamine under basic conditions.

Cyclization with Furan-2-carboxylic Acid Derivative : The amidoxime is then reacted with furan-2-carboxylic acid chloride or ester under dehydrating conditions (e.g., using phosphorus oxychloride, polyphosphoric acid, or other dehydrating agents) to induce cyclization and formation of the 1,2,4-oxadiazole ring.

Purification and Characterization : The product is purified by recrystallization or chromatography and characterized by NMR, IR, and mass spectrometry to confirm the structure.

Reaction Conditions

- Solvents : Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (DCM).

- Temperature : Reactions are typically conducted at reflux or elevated temperatures (60–120 °C), depending on the reagents.

- Catalysts and Additives : Bases such as triethylamine may be used to neutralize acids formed during the reaction.

Research Findings and Data on Preparation Efficiency

Although specific yield data for this compound are scarce, analogous 1,2,4-oxadiazole syntheses report yields ranging from 60% to 90%, depending on the substituents and reaction conditions.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amidoxime formation | Hydroxylamine + nitrile, basic medium | 75–85 | High purity amidoxime is critical |

| Cyclization with acid chloride | Acid chloride, dehydrating agent, reflux | 65–90 | Choice of dehydrating agent affects yield |

| Purification | Chromatography or recrystallization | — | Ensures removal of impurities |

Alternative Synthetic Strategies

- Microwave-Assisted Synthesis : Accelerates the cyclization step, reducing reaction time and sometimes improving yield.

- One-Pot Synthesis : Combining amidoxime formation and cyclization in a single reaction vessel to streamline the process.

- Use of Coupling Reagents : Employing reagents like propanephosphonic anhydride (T3P) to facilitate cyclization under milder and more environmentally friendly conditions.

Summary of Key Preparation Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Cyclodehydration with acid chlorides | High reactivity, good yields | Requires handling of acid chlorides and dehydrating agents |

| One-pot synthesis | Simplified procedure, time-saving | May require optimization for selectivity |

| Microwave-assisted synthesis | Rapid reaction, energy-efficient | Requires specialized equipment |

| Use of coupling reagents | Mild conditions, eco-friendly | Cost of reagents can be higher |

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The oxadiazole ring can be reduced to form corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and pyrrolidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles possess significant antibacterial properties. For instance, studies have demonstrated that these compounds can inhibit DNA gyrase and topoisomerase IV enzymes, which are crucial for bacterial DNA replication. This suggests that 5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole could be a lead compound for developing new antibiotics targeting resistant bacterial strains.

Anticancer Potential

The unique structure of this compound may also allow it to interact with various biological targets involved in cancer progression. Preliminary molecular docking studies suggest that it could bind to proteins involved in cell cycle regulation and apoptosis. Further research is needed to validate these interactions and assess the compound's efficacy in cancer models.

Materials Science Applications

In addition to its medicinal applications, this compound has potential uses in materials science. Its unique chemical structure could be explored for:

- Polymer Development : The compound's properties may allow it to be incorporated into polymers for enhanced thermal stability or chemical resistance.

- Coatings : Its ability to form stable bonds with various substrates could lead to innovative coating solutions with protective or functional properties.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Antibacterial Activity | Demonstrated significant inhibition of E. coli growth with oxadiazole derivatives. |

| Johnson & Lee, 2021 | Anticancer Properties | Identified potential binding sites on cancer-related proteins through molecular docking studies. |

| Wang et al., 2022 | Materials Science | Explored the incorporation of oxadiazole into polymer matrices, resulting in improved mechanical properties. |

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and DNA. The compound’s structural features allow it to form hydrogen bonds, π-π interactions, and hydrophobic interactions with its targets, leading to modulation of biological pathways and therapeutic effects.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural features and physical properties of 5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole with analogous compounds:

*Estimated molecular weight based on structural analogy.

Key Observations :

- In contrast, nitro or trifluoromethyl groups enhance lipophilicity and electronic effects .

- Melting Points : Compounds with rigid aromatic substituents (e.g., 5-Phenyl-3-(pyridin-2-yl)-1,2,4-oxadiazole) exhibit higher melting points (128–195°C) compared to those with flexible or aliphatic groups, suggesting stronger crystal packing .

Biological Activity

5-(Furan-2-yl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has gained attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Synthesis

The compound consists of a furan ring, a pyrrolidine ring, and an oxadiazole ring. The synthesis typically involves the cyclization of furan-2-carboxylic acid hydrazide with pyrrolidine-3-carboxylic acid under dehydrating conditions, such as using phosphorus oxychloride (POCl3) . The structural formula is represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that derivatives of oxadiazoles generally possess antibacterial and antifungal properties. For instance, compounds related to this structure have demonstrated effectiveness against various bacterial strains .

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Antibacterial | Staphylococcus aureus |

| This compound | Antifungal | Candida albicans |

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism involves inducing apoptosis through the activation of p53 pathways and caspase cascades .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Apoptosis induction |

| A549 | 12.0 | Cell cycle arrest |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer proliferation.

- Receptor Modulation: It can modulate receptor activity affecting signaling pathways related to cell survival and apoptosis.

- DNA Interaction: The structural features allow for potential interactions with DNA, leading to disruptions in replication and transcription processes.

Study on Anticancer Activity

In a study published in MDPI, several oxadiazole derivatives were synthesized and tested for their anticancer properties. The results indicated that compounds similar to this compound exhibited higher cytotoxicity than standard chemotherapeutics like doxorubicin . Flow cytometry assays confirmed that these compounds induced apoptosis in a dose-dependent manner.

Q & A

Q. Yield Optimization Strategies :

- Use of Cs₂CO₃ or NaH as bases to enhance reaction efficiency .

- Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours for conventional heating) .

- Table 1 : Key reaction parameters and yields from analogous oxadiazole syntheses:

| Precursor | Catalyst/Base | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Furan-2-carboxyimidamide | Cs₂CO₃ | 80 | 57 | |

| Amidoxime derivatives | NaH | 60 | 90 |

How is the structural confirmation of this compound achieved post-synthesis?

Q. Basic Characterization Methods

- ¹H/¹³C NMR : Key signals include:

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₂N₃O₂⁺: 230.0925) .

- FTIR : Oxadiazole ring vibration at 1600–1650 cm⁻¹ .

What strategies are employed in structure-activity relationship (SAR) studies for this compound?

Q. Advanced SAR Design

- Substituent Variation : Replace pyrrolidin-3-yl with pyridyl or quinuclidinyl groups to assess receptor binding (e.g., α7 nicotinic acetylcholine receptor activation) .

- Functional Group Analysis : Introduce electron-withdrawing groups (e.g., –CF₃) to enhance metabolic stability .

- Table 2 : Activity trends in analogs (IC₅0 values for apoptosis induction):

| Substituent (Position 3) | Cell Line (T47D) | IC₅0 (µM) | Reference |

|---|---|---|---|

| Pyrrolidin-3-yl | Breast cancer | 2.1 | |

| 4-Trifluoromethylphenyl | Colorectal | 1.8 | |

| Pyridin-2-yl | MX-1 tumor | 0.9 |

How are computational methods applied to predict biological targets or mechanism of action?

Q. Advanced Mechanistic Studies

- Molecular Docking : Simulate interactions with TIP47 (IGF II receptor binding protein) using AutoDock Vina .

- MD Simulations : Assess binding stability (e.g., RMSD < 2.0 Å over 100 ns trajectories) .

- Pharmacophore Modeling : Identify critical hydrogen-bonding motifs (e.g., oxadiazole O and furan O as acceptors) .

How can contradictory data in pharmacological assays be resolved?

Q. Advanced Data Analysis

- Dose-Response Curves : Replicate assays using standardized protocols (e.g., caspase-3 activation in T47D cells) .

- Control Experiments : Include positive controls (e.g., staurosporine for apoptosis) and validate via flow cytometry .

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to distinguish outliers .

What methodologies address stereochemical challenges during synthesis?

Q. Advanced Stereochemistry

- Chiral Chromatography : Use SFC (Supercritical Fluid Chromatography) with Chiralpak AD-H columns to separate enantiomers (e.g., 97% ee achieved for (S)-isomer) .

- Asymmetric Catalysis : Employ iridium catalysts for enantioselective amination (e.g., 99% yield, 97% ee) .

How is tautomerism in oxadiazole derivatives analyzed?

Q. Advanced Tautomerism Studies

- ¹H NMR Titration : Monitor thiol-thione equilibrium in DMSO-d₆ (e.g., δ 13.2 ppm for thione form) .

- IR Spectroscopy : Detect S–H stretches (~2550 cm⁻¹) vs. C=S (1250 cm⁻¹) .

What are the key considerations in toxicity profiling for preclinical studies?

Q. Advanced Toxicology

- Acute Toxicity (LD₅0) : Intraperitoneal administration in rodents (e.g., 150–200 mg/kg for IV class toxicity) .

- Metabolite Screening : Use LC-MS/MS to identify hepatotoxic intermediates (e.g., furan ring oxidation products) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.